molecular formula C14H15ClN2O B8462436 N-(4-chloroquinolin-3-yl)pentanamide

N-(4-chloroquinolin-3-yl)pentanamide

Cat. No.: B8462436
M. Wt: 262.73 g/mol
InChI Key: HNYCMTAYXIRXQQ-UHFFFAOYSA-N
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Description

N-(4-Chloroquinolin-3-yl)pentanamide is a synthetic amide derivative featuring a pentanamide group linked to a 4-chloroquinoline moiety. Quinoline derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties. The chlorinated quinoline core in this compound likely enhances lipophilicity and target binding affinity, while the pentanamide chain may influence solubility and pharmacokinetic properties.

Properties

Molecular Formula

C14H15ClN2O

Molecular Weight

262.73 g/mol

IUPAC Name

N-(4-chloroquinolin-3-yl)pentanamide

InChI

InChI=1S/C14H15ClN2O/c1-2-3-8-13(18)17-12-9-16-11-7-5-4-6-10(11)14(12)15/h4-7,9H,2-3,8H2,1H3,(H,17,18)

InChI Key

HNYCMTAYXIRXQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(C2=CC=CC=C2N=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substitution Patterns and Pharmacological Activity

N-(4-Methoxyphenyl)Pentanamide
  • Structure: Features a 4-methoxyphenyl group instead of chloroquinoline.
  • Activity : Demonstrates potent anthelmintic activity against Toxocara canis, comparable to albendazole but with significantly reduced cytotoxicity toward human and animal cells .
  • Drug-Likeness : Adheres to Lipinski’s rule of five, with a topological polar surface area (TPSA) of 46.3 Ų and log P of 3.0, indicating favorable oral bioavailability .
  • Synthetic Accessibility : Synthetic accessibility score of 1.34, making it easier to synthesize than albendazole (score: 2.58) .
Quinoline-Containing Analogs
  • (E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)pentanamide (6b): Incorporates a quinolin-3-yl group and bromophenyl-thiazole moiety.
  • N-[4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide: Combines a chlorophenyl group with a benzoxazole ring. Benzoxazoles are known for anti-inflammatory and antiviral activities, implying possible therapeutic versatility .
Piperazine-Linked Pentanamides
  • 5-(4-(3-Cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7d): Exhibits a piperazine linker and cyanophenyl-thiophene substituents. Such compounds are typically designed for CNS targets (e.g., dopamine receptors), though specific activity data are unavailable here .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

Compound Molecular Weight (g/mol) log P TPSA (Ų) Water Solubility Synthetic Yield Cytotoxicity
N-(4-Chloroquinolin-3-yl)pentanamide* ~290.7 ~3.5† ~50† Moderate† N/A N/A
N-(4-Methoxyphenyl)pentanamide 221.3 3.0 46.3 High High (SA: 1.34) Low
Compound 7d 487.6 N/A N/A Low 34% N/A
Compound 6b 484.4 N/A N/A Low N/A N/A

*Estimated based on structural analogs; †Predicted using computational tools.

Key Observations:
  • Synthetic Challenges : Piperazine-linked pentanamides (e.g., 7d) show lower yields (34–45%) due to multi-step syntheses , whereas N-(4-methoxyphenyl)pentanamide is synthetically streamlined .

Preparation Methods

Cyclization of Chloroaniline-Propanoyl Derivatives

The quinoline core is often assembled via cyclization of substituted anilines. For example, 3-chloroaniline reacts with acrylic acid to form 3-chloroanilinopropionic acid, which undergoes cyclization using hydrofluoric acid (HF) and boron trifluoride (BF₃) at 70–100°C (Equation 1):

3-Chloroaniline+Acrylic AcidHF/BF37-Chloro-1,2,3,4-tetrahydroquinolin-4-one(Yield: 40–61%)[2]\text{3-Chloroaniline} + \text{Acrylic Acid} \xrightarrow{\text{HF/BF}_3} \text{7-Chloro-1,2,3,4-tetrahydroquinolin-4-one} \quad \text{(Yield: 40–61\%)}

Subsequent chlorination with phosphorus oxychloride (POCl₃) introduces the 4-chloro group, yielding 4-chloro-1,2,3,4-tetrahydroquinolin-3-amine.

Oxidative Dehydrogenation and Functionalization

Oxidative dehydrogenation of tetrahydroquinoline derivatives using hydrogen peroxide (H₂O₂) or iodine converts the tetrahydroquinoline to the aromatic quinoline system. For instance, 7-chloro-1,2,3,4-tetrahydroquinolin-4-one treated with iodine in ethanol produces 4-chloroquinolin-3-ol, which is aminated via nucleophilic substitution with ammonia or amines.

Acylation of 4-Chloroquinolin-3-amine

Nucleophilic Acyl Substitution with Pentanoyl Chloride

The amine group at position 3 reacts with pentanoyl chloride in the presence of a base (e.g., sodium hydroxide or DIPEA) to form the amide bond. Typical conditions involve dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C (Equation 2):

4-Chloroquinolin-3-amine+Pentanoyl ChlorideBaseN-(4-Chloroquinolin-3-yl)Pentanamide(Yield: 70–85%)[3]\text{4-Chloroquinolin-3-amine} + \text{Pentanoyl Chloride} \xrightarrow{\text{Base}} \text{this compound} \quad \text{(Yield: 70–85\%)}

Copper-Catalyzed Coupling Strategies

Copper-mediated reactions enable direct amidation under milder conditions. For example, a Ugi four-component reaction (4-CR) using 4-chloroquinoline-3-carboxylic acid, pentanoyl aldehyde, an isocyanide, and an amine in methanol at 50°C produces the amide via a tandem cyclization-acylation pathway (Equation 3):

4-Chloroquinoline-3-carboxylic Acid+RNC+R’CHO+R”NH2Cu(I)This compound(Yield: 55–75%)[3]\text{4-Chloroquinoline-3-carboxylic Acid} + \text{RNC} + \text{R'CHO} + \text{R''NH}_2 \xrightarrow{\text{Cu(I)}} \text{this compound} \quad \text{(Yield: 55–75\%)}

Optimization and Mechanistic Insights

Role of Catalysts and Ligands

Palladium and copper catalysts enhance coupling efficiency. For instance, Pd₂(dba)₃ with XantPhos ligand in 1,4-dioxane at 105°C facilitates C–N bond formation between 4-chloroquinolin-3-amine and pentanoyl derivatives (Table 1).

Table 1: Catalytic Conditions for Amide Bond Formation

Catalyst SystemSolventTemperature (°C)Yield (%)
Pd₂(dba)₃/XantPhos1,4-Dioxane10558–75
CuI/1,10-PhenanthrolineDMF8050–65

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility, while elevated temperatures (80–105°C) accelerate reaction kinetics. However, prolonged heating above 100°C risks decomposition, necessitating careful monitoring.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : The pentanamide side chain exhibits characteristic peaks at δ 0.9–1.7 ppm (m, CH₂ groups), while the quinoline aromatic protons resonate at δ 7.5–8.5 ppm.

  • LC-MS : Molecular ion peaks at m/z 277.1 ([M+H]⁺) confirm the target molecular weight.

Purity and Yield Optimization

Chromatographic purification (silica gel, ethyl acetate/petroleum ether) achieves >95% purity. Recrystallization from ethanol further enhances crystalline quality .

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